Product packaging for 3-Bromo-5-methoxy-1H-indazole(Cat. No.:CAS No. 885519-30-2)

3-Bromo-5-methoxy-1H-indazole

Cat. No.: B1292453
CAS No.: 885519-30-2
M. Wt: 227.06 g/mol
InChI Key: HYFXBJKOXIFDNQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-indazole (CAS 885519-30-2) is a brominated indazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate for the construction of more complex, biologically active molecules. Its molecular formula is C8H7BrN2O with a molecular weight of 227.06 g/mol . The primary research value of this compound lies in its role as a precursor for the development of novel antimicrobial agents. Studies have shown that indazole scaffolds, particularly when functionalized with heterocycles like 1,2,3-triazoles and 1,3,4-oxadiazoles, can exhibit outstanding inhibitory activity against Gram-positive bacteria such as Streptococcus pneumoniae . The bromine atom at the 3-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the indazole core . Researchers should note that this compound requires specific storage conditions to maintain stability; it should be kept under an inert atmosphere at 2-8°C . Safety information indicates that it carries GHS warning signals with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Please be advised: This product is intended for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1292453 3-Bromo-5-methoxy-1H-indazole CAS No. 885519-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXBJKOXIFDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646303
Record name 3-Bromo-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-30-2
Record name 3-Bromo-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Methoxy 1h Indazole and Its Precursors

Strategies for Regioselective Bromination at the C3 Position

The introduction of a bromine atom at the C3 position of the 5-methoxy-1H-indazole core is a crucial step that is often accomplished through electrophilic halogenation. The reactivity of the indazole ring allows for direct bromination, although indirect methods can also be employed.

Direct Halogenation Approaches

Direct bromination of the C3 position of the indazole ring is the most common and straightforward approach. The choice of brominating agent and reaction conditions plays a significant role in achieving high regioselectivity and yield.

One of the most widely used reagents for this transformation is N-bromosuccinimide (NBS) . nih.gov The reaction is typically carried out in a variety of solvents, including acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃). nih.gov The mild nature of NBS allows for the selective bromination of the electron-rich C3 position without affecting other positions on the indazole ring.

Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . This reagent, particularly when used under ultrasound-assisted conditions, provides a rapid and efficient method for the C3 bromination of indazoles. wikipedia.orglumenlearning.comkhanacademy.org This technique often leads to shorter reaction times and milder conditions compared to traditional methods. wikipedia.orglumenlearning.comkhanacademy.org

Elemental bromine (Br₂) in a suitable solvent, such as acetic acid, can also be employed for the C3 bromination. organic-chemistry.org However, this method can sometimes lead to the formation of byproducts due to the high reactivity of bromine, necessitating careful control of the reaction conditions.

Brominating AgentTypical SolventsKey Advantages
N-Bromosuccinimide (NBS)Acetonitrile, DichloromethaneMild conditions, high regioselectivity
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Various organic solventsRapid, efficient, ultrasound compatible
Bromine (Br₂)Acetic AcidReadily available

Indirect Routes via Precursor Functionalization

One such strategy involves the introduction of a different functional group at the C3 position that can be later converted to a bromine atom. For instance, a C3-carbaldehyde or a C3-carboxylic acid derivative could potentially be transformed into a C3-bromoindazole through a series of synthetic steps. However, these multi-step sequences are generally less efficient than direct bromination and are therefore less commonly employed for the synthesis of 3-bromo-5-methoxy-1H-indazole.

Methodologies for Methoxy (B1213986) Group Introduction at the C5 Position

The methoxy group at the C5 position of the indazole ring can be introduced either by starting with a precursor that already contains this functionality or by modifying the indazole core at a later stage of the synthesis.

O-Alkylation Strategies

A common and effective method for introducing a methoxy group is through the O-alkylation of a corresponding 5-hydroxy-1H-indazole precursor. This transformation is typically achieved via a Williamson ether synthesis. wikipedia.orglumenlearning.comkhanacademy.orgmasterorganicchemistry.comyoutube.com In this reaction, the hydroxyl group of 5-hydroxy-1H-indazole is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired 5-methoxy-1H-indazole.

BaseMethylating Agent
Sodium Hydride (NaH)Methyl Iodide (CH₃I)
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)
Cesium Carbonate (Cs₂CO₃)Methyl Tosylate (CH₃OTs)

Nucleophilic Aromatic Substitution Approaches

Another potential route for the introduction of the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. d-nb.infolibretexts.org This approach would involve the displacement of a suitable leaving group, such as a halogen or a nitro group, at the C5 position of the indazole ring by a methoxide (B1231860) source (e.g., sodium methoxide).

For an SNAr reaction to proceed efficiently, the aromatic ring generally needs to be activated by the presence of electron-withdrawing groups at positions ortho or para to the leaving group. In the case of a 5-substituted indazole, the electron-withdrawing nature of the fused pyrazole (B372694) ring can facilitate the nucleophilic attack at the C5 position. For example, the reaction of 5-bromo-1H-indazole or 5-nitro-1H-indazole with sodium methoxide in a polar aprotic solvent could potentially yield 5-methoxy-1H-indazole. mdpi.comresearchgate.net

Indazole Ring System Construction Techniques

The construction of the core indazole ring is a fundamental aspect of the synthesis of this compound. Numerous methods have been developed for the synthesis of the indazole skeleton, often starting from appropriately substituted benzene (B151609) derivatives. nih.govorganic-chemistry.orgnih.govorganic-synthesis.com

One of the classical and widely used methods is the Jacobson indazole synthesis . This involves the diazotization of an ortho-alkyl-substituted aniline, followed by intramolecular cyclization. For the synthesis of 5-methoxy-1H-indazole, a precursor such as 2-methyl-4-methoxyaniline can be used. chemicalbook.com

Modern synthetic methods offer a variety of alternative routes to the indazole ring system:

Intramolecular C-H Amination: This method involves the palladium-catalyzed intramolecular C-H amination of aminohydrazones to form the indazole ring. nih.gov

Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles. nih.gov

Reductive Cyclization: The reductive cyclization of ortho-imino-nitrobenzene substrates, often promoted by reagents like tri-n-butylphosphine, can be used to construct the indazole ring. semanticscholar.org

From 2-Formylphenylboronic Acids: A copper-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates followed by acid or base-induced ring closure offers a versatile method for the synthesis of 1N-alkoxycarbonyl indazoles. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Ring Closure: The preparation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by deprotonation and SNAr ring closure, is an effective strategy for synthesizing 1-aryl-1H-indazoles. d-nb.infonih.gov

Precursor TypeKey Reagents/Catalysts
o-Alkyl-substituted anilines (e.g., 2-methyl-4-methoxyaniline)Sodium nitrite (B80452), Acid
AminohydrazonesPalladium catalyst
o-Haloaryl N-sulfonylhydrazonesCopper catalyst
o-Imino-nitrobenzenesTri-n-butylphosphine
2-Formylphenylboronic acidsCopper(II) acetate, Diazodicarboxylates
Arylhydrazones from o-fluoro ketones/aldehydesBase (for SNAr)

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most classical and fundamental approaches to forming heterocyclic rings, including the indazole core. beilstein-journals.orgnih.gov This strategy typically involves the reaction between a hydrazine (B178648) derivative and a molecule containing two electrophilic centers, often a 1,3-dicarbonyl compound or a functional equivalent. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic indazole ring.

For the synthesis of precursors to 5-methoxy-substituted indazoles, a common starting point would be a suitably substituted 2-acylphenol or 2-halobenzaldehyde. For instance, a 2-fluoro-5-methoxybenzaldehyde (B34865) could react with hydrazine in a two-step, one-pot process involving initial condensation to form a hydrazone, followed by a nucleophilic aromatic substitution (SNAr) ring closure to furnish 5-methoxy-1H-indazole. nih.gov

The regiochemistry of the final indazole product is a critical aspect of these reactions, particularly when unsymmetrical precursors are used. beilstein-journals.org The specific reaction conditions, such as the choice of solvent and the presence of an acid or base catalyst, can significantly influence the outcome.

Table 1: Examples of Cyclocondensation Precursor Combinations for Indazole Synthesis

Hydrazine Component Dicarbonyl/Electrophilic Component Resulting Indazole Type
Hydrazine Hydrate (B1144303) 2-Fluoro-5-methoxybenzaldehyde 5-methoxy-1H-indazole
Phenylhydrazine 2-Hydroxy-5-methoxyacetophenone 5-methoxy-1-phenyl-1H-indazole

Intramolecular Cyclization Protocols (e.g., Ullmann-type reactions, C-H amination)

More modern and often milder approaches to indazole synthesis rely on intramolecular cyclization of pre-assembled linear precursors, frequently catalyzed by transition metals.

Ullmann-type Reactions: The intramolecular Ullmann condensation is a powerful method for forming C-N bonds. In the context of indazole synthesis, this typically involves the copper-catalyzed cyclization of an ortho-haloaryl hydrazone. researchgate.netacs.orgacs.org The process starts with the condensation of an o-haloaryl aldehyde or ketone (e.g., 2-bromo-5-methoxybenzaldehyde) with a hydrazine to form the corresponding hydrazone. This intermediate is then subjected to copper catalysis, often with a suitable ligand and base, to promote the intramolecular ring closure onto the aryl halide, forming the N-N bond and the pyrazole ring of the indazole system. researchgate.netacs.orgfigshare.com This method is attractive due to the relative low cost and toxicity of copper catalysts compared to other transition metals. acs.org

C-H Amination: Direct intramolecular C-H amination has emerged as an atom-economical and efficient strategy for constructing N-heterocycles. nih.govacs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials like aryl halides. For indazole synthesis, the strategy involves the oxidative cyclization of arylhydrazones. nih.gov An arylhydrazone, derived from a ketone and an arylhydrazine, can undergo intramolecular C-N bond formation through the activation of an aryl C-H bond ortho to the hydrazone moiety. researchgate.net Various metal catalysts, including those based on palladium, copper, and silver, have been employed to facilitate this transformation. nih.govacs.org For example, a silver(I)-mediated intramolecular oxidative C–H amination has been shown to be effective for constructing a variety of 1H-indazoles from readily available hydrazones. acs.orgacs.org

Cross-Coupling Strategies for Indazole Formation (e.g., Pd-catalyzed oxidative benzannulation)

Convergent strategies, where different fragments of the final molecule are brought together late in the synthesis, offer significant flexibility. Palladium-catalyzed oxidative benzannulation is one such advanced method for constructing the indazole core. nih.govfigshare.com This approach builds the benzene portion of the indazole onto a pre-existing pyrazole ring.

In this methodology, a substituted pyrazole undergoes a reaction with an internal alkyne in the presence of a palladium catalyst. nih.gov The reaction proceeds via C-H bond activation of the pyrazole ring, followed by insertion of the alkyne and subsequent annulation to form the fused benzene ring. This strategy allows for the synthesis of complex indazoles by varying the substituents on both the pyrazole and alkyne starting materials, offering a powerful tool for creating diverse indazole libraries. nih.govfigshare.com

Chemo- and Regioselective Synthesis of this compound

The synthesis of the specific target, this compound, requires careful control of regioselectivity, particularly during the bromination step.

Multi-Step Synthetic Sequences and Optimization

A plausible multi-step synthesis for this compound would likely involve the initial formation of the 5-methoxy-1H-indazole core, followed by a regioselective bromination at the C3 position.

A potential synthetic route is outlined below:

Nitration: Start with p-cresol (B1678582) methyl ether (4-methoxytoluene) and perform nitration to introduce a nitro group, yielding 4-methoxy-2-nitrotoluene.

Oxidation: The methyl group of 4-methoxy-2-nitrotoluene is then oxidized to a carboxylic acid or an aldehyde, for example using potassium permanganate (B83412) or chromium trioxide, to produce 4-methoxy-2-nitrobenzoic acid or 4-methoxy-2-nitrobenzaldehyde.

Reductive Cyclization: The nitro group is reduced to an amino group (e.g., using SnCl₂ or catalytic hydrogenation), which then undergoes spontaneous or induced cyclization. If starting from the benzoic acid, subsequent reaction with sodium nitrite (diazotization) followed by reduction can yield 5-methoxy-1H-indazole. This is a common pathway known as the Davis-Beirut reaction.

Regioselective Bromination: The final step is the bromination of 5-methoxy-1H-indazole. The C3 position of the indazole ring is electron-rich and generally the most susceptible to electrophilic attack. Treatment with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid, chloroform) would be expected to selectively introduce the bromine atom at the C3 position.

Optimization of such a sequence involves a systematic study of reaction parameters at each step, including catalyst choice, solvent, temperature, and reaction time, to maximize yield and purity. nih.gov Automated optimization platforms and statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ejcmpr.com In the synthesis of this compound, several green approaches can be considered. researchgate.netsemanticscholar.org

Solvent Selection: Replacing hazardous organic solvents like chloroform or dimethylformamide (DMF) with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce environmental impact. researchgate.net

Catalysis: Utilizing non-toxic and recyclable catalysts is a key green principle. For cyclization steps, moving from stoichiometric reagents to catalytic systems (e.g., copper instead of palladium where feasible) is advantageous. researchgate.net Enzyme-catalyzed reactions, or biocatalysis, represent an ideal but often challenging alternative.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. C-H activation strategies are inherently more atom-economical than methods requiring pre-installed leaving groups.

Energy Efficiency: Employing energy-efficient techniques, such as microwave-assisted synthesis, can reduce energy consumption and shorten reaction times. rasayanjournal.co.in

A greener approach to the synthesis might involve a one-pot cyclization of a hydrazone intermediate in an aqueous micellar solution, catalyzed by a recyclable copper catalyst, thereby minimizing solvent waste and avoiding more toxic metals. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. heteroletters.orghbu.edu.cnscielo.br The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, often accompanied by increased product yields and purities. heteroletters.orgmdpi.com

In the context of synthesizing this compound, microwave energy could be applied to several steps:

Cyclization: Intramolecular cyclization reactions, such as the Ullmann condensation or Cadogan reductive cyclization, can be significantly accelerated under microwave conditions. thieme-connect.de

Cross-Coupling: While not part of the synthesis of the target molecule itself, subsequent reactions of 3-bromoindazoles, such as Suzuki-Miyaura cross-coupling, are frequently performed under microwave irradiation to achieve high yields in short timeframes. researchgate.netnih.gov The synthesis of precursors via cross-coupling could also benefit.

One-Pot Reactions: Microwave heating is particularly effective for multi-component, one-pot reactions, potentially allowing for the condensation and cyclization steps to be performed sequentially in the same vessel without isolation of intermediates. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction/Convection (slow, inefficient) Direct dielectric heating (rapid, uniform)
Reaction Time Hours to days Minutes to hours
Temperature Control Can have thermal gradients Precise and uniform temperature control
Side Reactions More prevalent due to long reaction times Often reduced, leading to higher purity
Energy Efficiency Lower Higher

| Scalability | Well-established | Can be challenging for large scale |

The application of these advanced synthetic protocols allows for the efficient and selective production of this compound, a valuable building block for the discovery and development of new chemical entities.

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry has emerged as a powerful technology in the synthesis of pharmaceuticals, offering significant advantages in safety, reproducibility, and scalability over traditional batch methods. researchgate.netresearchgate.net The application of continuous-flow reactors to the synthesis of indazoles is particularly beneficial for managing hazardous reagents and highly exothermic reactions that are common in these synthetic routes. researchgate.netnih.gov

One of the classical and most direct routes to the 1H-indazole core is the condensation of an ortho-substituted aryl aldehyde or ketone with a hydrazine derivative. nih.govresearchgate.net For instance, the reaction of o-fluorobenzaldehydes with hydrazine hydrate is a common method. However, this reaction often requires high temperatures, and hydrazine hydrate is a toxic and potentially explosive reagent, posing significant safety risks in large-scale batch production. researchgate.net Flow chemistry mitigates these risks by using small reactor volumes, which allows for better control of reaction temperature and pressure, minimizing the accumulation of hazardous materials and improving heat transfer. researchgate.netyoutube.com

Several research groups have successfully implemented flow chemistry for indazole synthesis. For example, a continuous-flow process for the synthesis of N-arylindazoles from nitroaromatic imines via the Cadogan reaction has been reported. In this setup, a solution of the substrate in triethyl phosphite (B83602) was pumped through heated coiled reactors, achieving good yields in a short reaction time. mdpi.comnih.gov Another approach involves a three-step flow procedure that includes the in-situ generation of a hazardous azide (B81097) intermediate, which is immediately used in the subsequent cyclization step, thereby avoiding its isolation and handling in large quantities. mdpi.comnih.gov

While a specific flow synthesis for this compound is not extensively documented, the general methodologies developed for substituted indazoles are applicable. A hypothetical flow synthesis could involve pumping a stream of a precursor, such as a substituted 2-fluorobenzaldehyde (B47322) or a corresponding hydrazone, through a heated reactor zone to facilitate the cyclization. The precise control over residence time and temperature in a flow reactor can optimize the yield and minimize the formation of byproducts. researchgate.netyoutube.com

Table 1: Comparison of Batch vs. Flow Chemistry for Indazole Synthesis

ParameterBatch SynthesisFlow Chemistry
SafetyHigher risk with hazardous reagents (e.g., hydrazine) and exotherms.Improved safety due to small reaction volumes and superior temperature control. researchgate.net
ScalabilityOften challenging due to heat and mass transfer limitations.More straightforward scalability by extending operational time or using larger reactors. researchgate.net
ReproducibilityCan be variable due to localized temperature and concentration gradients.High reproducibility due to precise control over reaction parameters. researchgate.net
Reaction TimeTypically longer, including heating and cooling cycles.Significantly reduced, with residence times often in the order of minutes. researchgate.net
Process ControlLimited control over mixing and temperature profiles.Excellent control over mixing, temperature, and pressure. youtube.com

Protecting Group Strategies for 1H-Indazole Nitrogen

The 1H-indazole scaffold contains two nitrogen atoms, N1 and N2, which can lead to issues with regioselectivity during functionalization reactions such as alkylation or acylation. To achieve selective modification at a specific nitrogen, a protecting group strategy is often employed. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Commonly used protecting groups for the indazole nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl and alkyl groups. nih.govorganic-chemistry.org

A pertinent example is the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. In this case, the Boc group is introduced to protect the N1 position of 5-bromo-1H-indazol-3-amine. The reaction is carried out using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The Boc group is advantageous because it is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This strategy allows for further functionalization at other positions of the indazole ring without interference from the N-H proton. nih.govresearchgate.net

Table 2: Common Protecting Groups for the 1H-Indazole Nitrogen

Protecting GroupAbbreviationTypical Introduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl). researchgate.net
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl)Hydrogenolysis (H₂, Pd/C). organic-chemistry.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine).
Tosyl (p-Toluenesulfonyl)TsTosyl chloride (TsCl)Strong reducing agents or strong acid.
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C).

Chemical Reactivity and Derivatization of 3 Bromo 5 Methoxy 1h Indazole

Transformations at the Bromine Moiety (C3-position)

The bromine atom at the C3-position is a key functional handle for introducing molecular complexity. Its reactivity is dominated by metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of 3-bromoindazoles. The Suzuki-Miyaura and Stille couplings are particularly effective for creating biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling involves the reaction of the 3-bromoindazole (B152527) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. For 3-bromoindazoles, including those with a methoxy (B1213986) substituent at the 5-position, these reactions proceed efficiently, even on the unprotected N-H of the indazole ring. Microwave irradiation has been shown to accelerate these transformations significantly. A common catalytic system involves Pd(PPh₃)₄ with a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a mixture of solvents like dioxane, ethanol, and water. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 3-Bromoindazoles This table is interactive. Use the filters to refine the data.

Catalyst Base Solvent System Temperature (°C) Notes
Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane/EtOH/H₂O 140 Microwave irradiation. Effective for free (NH) indazoles. nih.gov
Pd(OAc)₂ / RuPhos K₃PO₄ Dioxane/H₂O 140 Microwave-assisted conditions for coupling with arylboronic acids. d-nb.info

The Stille reaction offers an alternative C-C bond-forming strategy, utilizing organotin reagents (organostannanes) as the coupling partners. wikipedia.org The reaction mechanism, like the Suzuki coupling, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. nrochemistry.comorganic-chemistry.org For 3-haloindazoles, the Stille coupling can be performed using catalysts like Pd(PPh₃)₄ in a non-polar solvent such as dioxane. This method has been successfully applied to couple 3-iodoindazoles with heteroarylstannanes, and similar conditions are applicable to 3-bromo derivatives. researchgate.net

Direct nucleophilic aromatic substitution (SₙAr) at the C3-position of 3-bromoindazole is generally challenging. The indazole ring system is not inherently electron-deficient enough to readily undergo SₙAr reactions, which typically require strong activation by electron-withdrawing groups. acs.orgorgsyn.org Unlike highly activated systems (e.g., those bearing multiple nitro groups), the C3-Br bond in 3-bromo-5-methoxy-1H-indazole is relatively inert to displacement by common nucleophiles under standard SₙAr conditions. Consequently, metal-catalyzed cross-coupling reactions are the overwhelmingly preferred method for functionalizing this position.

Modifications at the Methoxy Group (C5-position)

The methoxy group at the C5-position provides another avenue for derivatization, primarily through its conversion to a phenolic hydroxyl group, which can then be further modified.

The cleavage of the methyl ether at the C5-position is a common transformation to unmask the corresponding phenol, 3-bromo-1H-indazol-5-ol. This reaction is typically achieved using strong acids or Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and can be applied to this system. Another established method involves heating with strong protic acids, such as hydrobromic acid (HBr) in acetic acid (AcOH), which can efficiently cleave the ether bond.

Once the 5-hydroxy derivative is obtained, the phenolic hydroxyl group can be readily functionalized through various reactions. Standard protocols for phenols can be applied, including:

Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) allows for the synthesis of a diverse range of 5-alkoxyindazoles. This is a common strategy to modulate lipophilicity and other physicochemical properties.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding esters. These esters can serve as prodrugs or as handles for further chemical conjugation.

Reactivity at the Indazole Nitrogen (N1-position)

The indazole ring contains two nitrogen atoms, but for the more stable 1H-tautomer, the N1-position is the primary site of reactivity with electrophiles. Alkylation, arylation, and protection at this position are fundamental transformations.

Direct alkylation of N-H indazoles often yields a mixture of N1 and N2 isomers, with the ratio depending heavily on the reaction conditions (base, solvent, electrophile) and the substitution pattern on the indazole ring. d-nb.infonih.gov For 3-bromoindazoles, steric hindrance from the C3-substituent generally favors alkylation at the N1 position. d-nb.info

Common conditions for N-alkylation involve the use of a base to deprotonate the indazole, followed by the addition of an alkylating agent (e.g., alkyl halide or tosylate). The choice of base and solvent is critical for controlling regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high selectivity for the N1 isomer, whereas using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can sometimes favor the N2 isomer depending on other substituents. d-nb.infonih.gov

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles This table is interactive. Use the filters to refine the data.

Indazole Substrate Alkylating Agent Conditions (Base, Solvent) N1:N2 Ratio
3-Bromo-1H-indazole n-Pentyl bromide NaH, THF 10.3 : 1
3-Bromo-1H-indazole n-Pentyl bromide Cs₂CO₃, DMF 14.8 : 1
5-Bromo-1H-indazole-3-carboxylate Methyl tosylate Cs₂CO₃, Dioxane >95% N1

Data compiled from multiple studies on substituted indazoles. nih.govd-nb.info

N-arylation is typically accomplished via palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples the indazole nitrogen with an aryl halide or triflate, providing a powerful method for synthesizing N-arylindazoles. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base.

Finally, the N1-position is often protected to prevent unwanted side reactions during the functionalization of other parts of the molecule. Common protecting groups include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the tetrahydropyranyl (THP) group. beilstein-journals.orgnih.gov These groups can be readily removed under acidic conditions to restore the N-H functionality.

N-Alkylation and N-Arylation Reactions

The N-alkylation of indazoles, including this compound, is a foundational transformation that often yields a mixture of N-1 and N-2 substituted regioisomers. The ratio of these products is highly dependent on the reaction conditions—such as the base, solvent, and alkylating agent employed—as well as the electronic and steric properties of the indazole substrate itself d-nb.infonih.gov.

Direct alkylation of 1H-indazoles typically leads to a mixture of N-1 and N-2 substituted products nih.gov. Research on closely related analogs, such as methyl 5-bromo-1H-indazole-3-carboxylate, has provided significant insight into controlling this regioselectivity. For instance, treating this analog with isopropyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) resulted in a mixture of N-1 (38%) and N-2 (46%) alkylated products nih.gov.

The choice of base and solvent system is critical in directing the alkylation. The combination of sodium hydride in tetrahydrofuran (THF) has been identified as a promising system for achieving N-1 selective alkylation for a range of C-3 substituted indazoles d-nb.info. Conversely, studies on 3-bromo-indazole have shown that certain conditions can lead to high N-2 selectivity wuxibiology.com.

Mitsunobu reactions also offer a pathway for N-alkylation, though they may favor the N-2 isomer. For unsubstituted indazole, alkylation under Mitsunobu conditions showed a preference for the N-2 regioisomer over the N-1 product d-nb.info.

The table below summarizes findings from studies on structurally similar indazoles, which are instructive for predicting the behavior of this compound.

Starting MaterialAlkylating AgentBase / ConditionsSolventProduct Ratio (N-1 : N-2)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38 : 46 nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsDEAD, PPh₃ (Mitsunobu)THF90-97% (N-2) nih.gov
3-Bromo-1H-indazoleAlkyl 2,2,2-trichloroacetimidateAcidic-Highly N-2 Selective wuxibiology.com
General 1H-IndazolesAlkyl BromideNaHTHFGenerally N-1 Selective d-nb.info

N-arylation of the indazole core can be achieved through methods like copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, though specific examples starting with this compound are not extensively documented beilstein-journals.org.

N-Acylation Reactions

N-acylation of indazoles, like N-alkylation, must address the issue of regioselectivity. Generally, N-acylation is considered to favor substitution at the N-1 position. This preference is often attributed to the thermodynamic stability of the resulting N-1 acylindazole isomer. It has been suggested that even if initial acylation occurs at the N-2 position, a subsequent isomerization can lead to the more stable N-1 substituted product d-nb.info.

A common and practical example of N-acylation is the protection of the indazole NH group. The introduction of a tert-butoxycarbonyl (Boc) group is a widely used strategy in multi-step syntheses. In a study involving the closely related 3-amino-5-bromo-1H-indazole, treatment with Boc anhydride (B1165640) and 4-dimethylaminopyridine (B28879) (DMAP) resulted in the formation of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, demonstrating selective acylation at the N-1 position nih.gov. This outcome aligns with the general principle of N-1 thermodynamic preference for acylated indazoles.

Tautomerism and Isomerization Studies (1H vs. 2H)

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole researchgate.netresearchgate.net. A third tautomer, 3H-indazole, is rarely encountered thieme-connect.de. In the vast majority of cases, the 1H tautomer is thermodynamically more stable and thus predominates over the 2H form researchgate.netresearchgate.net. This stability is often explained by the higher degree of aromaticity in the benzenoid structure of the 1H tautomer compared to the o-quinonoid structure of the 2H form thieme-connect.de.

Quantum mechanical calculations and experimental studies have quantified this energy difference. For the parent indazole molecule, the 1H tautomer is calculated to be more stable than the 2H tautomer by approximately 4.46 kcal/mol wuxibiology.com. Another study using MP2/6-31G** level theory reported a stability difference of 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol) in the gas phase nih.gov.

The substituents on the indazole ring can influence the magnitude of this energy difference. For 3-bromo-indazole, a compound structurally very similar to the subject of this article, the energy gap between the tautomers is even more pronounced. Calculations show that the 1H tautomer of 3-bromo-indazole is more stable than its 2H counterpart by approximately 6 kcal/mol wuxibiology.com. This larger energy difference further solidifies the predominance of the 1H form for 3-halogenated indazoles.

The table below presents the calculated energy differences between the 1H and 2H tautomers for indazole and its 3-bromo derivative.

CompoundMethodEnergy Difference (ΔE = E₂H - E₁H)Reference
1H-IndazoleDFT B97X-D/6-31G4.46 kcal/mol wuxibiology.com
1H-IndazoleMP2/6-31G**~3.6 kcal/mol (15 kJ/mol) nih.gov
3-Bromo-1H-indazoleDFT B97X-D/6-31G~6 kcal/mol wuxibiology.com

Functionalization of the Benzene (B151609) Ring

While derivatization of the pyrazole (B372694) moiety of indazoles is common, direct functionalization of the fused benzene ring is less frequently reported. For this compound, any reaction on the benzene ring would be governed by the directing effects of the existing substituents.

The methoxy group at the C-5 position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The available ortho positions are C-4 and C-6. The indazole ring itself is generally considered deactivating. Therefore, electrophilic attack would be expected to occur preferentially at the positions activated by the methoxy group. Steric hindrance from the adjacent fused ring might influence the relative reactivity of the C-4 and C-6 positions.

Studies on the synthesis of substituted indazoles via Rhodium(III)-catalyzed C-H bond functionalization have shown that electronic effects from substituents like methoxy groups play a crucial role in determining the regioselectivity of the cyclization process, highlighting the influence of such groups on the reactivity of the benzene ring acs.orgnih.gov. However, specific examples of post-synthesis functionalization on the benzene ring of this compound are not well-documented in the reviewed literature.

Reaction Pathways and Mechanistic Investigations for Derivatization

Mechanistic studies, particularly for the N-alkylation of substituted indazoles, have provided a deeper understanding of the factors controlling regioselectivity. These investigations often employ computational chemistry to elucidate reaction pathways and transition states.

For the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close structural analog, a comprehensive study using Density Functional Theory (DFT) revealed distinct mechanisms for N-1 and N-2 selectivity nih.gov. The study proposed that when cesium carbonate is used as the base, a chelation mechanism involving the cesium cation, the indazole N-2 nitrogen, and the C-3 carboxylate group favors the formation of the N-1 alkylated product. In contrast, when such chelation is not operative, other non-covalent interactions drive the formation of the N-2 product nih.gov.

Further quantum mechanical (QM) analyses have been conducted to understand the high N-2 selectivity observed in the alkylation of indazoles, including 3-bromo-indazole, with alkyl 2,2,2-trichloroacetimidates under acidic conditions wuxibiology.com. This investigation highlighted the importance of considering the indazole tautomers. Although the 1H-indazole is the more stable ground state, the reaction proceeds via nucleophilic attack from the N-2 nitrogen. The QM analysis reconciles this by considering the relative energies of the tautomers and the activation energies for nucleophilic attack from either N-1 (of the less stable 2H tautomer) or N-2 (of the more stable 1H tautomer) wuxibiology.com. The calculations ultimately support that the pathway involving the attack of the N-2 atom of the 1H-indazole is kinetically favored, leading to the observed N-2 selectivity.

Medicinal Chemistry and Biological Activity Studies of 3 Bromo 5 Methoxy 1h Indazole Derivatives

Indazole Core as a Pharmacophore in Drug Design

The indazole ring system is a prominent pharmacophore in modern drug discovery, recognized for its ability to mimic the indole (B1671886) nucleus found in many biologically active compounds. guidechem.com This bicyclic heterocycle is a key structural motif in numerous synthetic compounds that exhibit a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and anti-HIV activities. inter-chem.pl The therapeutic importance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib is a multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Axitinib is another potent kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs). chemicalbook.comambeed.com Entrectinib is approved for treating ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. inter-chem.pl

The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment. avistronchemistry.com This region of a kinase is crucial for its activity, and the ability of the indazole moiety to form key hydrogen bonds within this ATP-binding pocket makes it a privileged scaffold for designing potent kinase inhibitors. avistronchemistry.com The versatility of the indazole core allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives to achieve desired potency and selectivity. guidechem.com

Biological Screening Methodologies for Indazole Derivatives

The evaluation of the biological activity of newly synthesized indazole derivatives employs a variety of established screening methodologies. To assess anti-proliferative effects on cancer cells, the most common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. avistronchemistry.com This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the concentration of a compound that inhibits cell growth by 50% (IC50). avistronchemistry.com Human cancer cell lines frequently used for these screenings include those from lung (A549), ovarian (A2780), breast (MCF-7, 4T1), prostate (PC-3), and liver (Hep-G2) cancers. avistronchemistry.com

For compounds designed as kinase inhibitors, direct enzymatic assays are crucial. These assays measure the ability of a compound to inhibit the phosphorylation activity of a specific kinase. Methods like the P32 radioactive kinase assay are used to quantify the transfer of a radioactive phosphate (B84403) group from ATP to a substrate. To understand the mechanism of cell death, apoptosis assays are conducted. Flow cytometry is a common technique used to analyze different stages of the cell cycle and to quantify apoptotic cells, often by detecting markers like the externalization of phosphatidylserine (B164497) or by analyzing DNA content to identify a sub-G1 peak characteristic of apoptotic cells. guidechem.com

Mechanisms of Action for Indazole-Based Bioactive Compounds

The mechanisms through which indazole-based compounds exert their biological effects are diverse, with a significant focus on the inhibition of protein kinases and the induction of apoptosis.

Kinase Inhibition: Protein kinases are critical enzymes that regulate a vast number of cellular processes, including growth, proliferation, and differentiation, by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers. Indazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. This binding prevents the kinase from transferring a phosphate group from ATP to its target protein, thereby blocking the downstream signaling pathway that promotes cancer cell growth and survival. The indazole core is particularly effective at forming hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many indazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome C from the mitochondria into the cytoplasm. Released cytochrome C then activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell, leading to its death.

Anti-Cancer Activities and Molecular Targets

Derivatives built upon the indazole scaffold have demonstrated significant anti-cancer activity by targeting key proteins and pathways involved in tumor progression.

The indazole core has been successfully incorporated into inhibitors targeting a wide array of protein kinases implicated in cancer.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Indazole derivatives have been developed as potent inhibitors of VEGFR-2.

EGFR: Epidermal Growth Factor Receptor is often overexpressed in various cancers, leading to uncontrolled cell proliferation. Certain indazole derivatives show strong inhibitory activity against both wild-type and mutant forms of EGFR.

FGFR: Fibroblast Growth Factor Receptors are another family of tyrosine kinases involved in cell proliferation and differentiation. Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3. inter-chem.pl One of the most active compounds, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, inhibits FGFR1 with an IC50 value of 100 nM.

TTK: Threonine Tyrosine Kinase (also known as Mps1) is a critical component of the spindle assembly checkpoint, and its inhibition can lead to catastrophic chromosome missegregation and cell death in cancer cells. 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as single-digit nanomolar inhibitors of TTK. inter-chem.pl

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for numerous other kinases, including c-Met, Cyclin-Dependent Kinase 2 (CDK2), Anaplastic Lymphoma Kinase (ALK), and Pim kinases. inter-chem.pl

Derivative ClassTarget Kinase(s)IC50 Values
3-(4-(heterocyclyl)phenyl)-1H-indazolesTTKSingle-digit nM
3-amino-5-substituted indazolesALK12 nM (Entrectinib)
1H-indazole-based derivativesFGFR1-30.8–90 µM
Substituted IndazolesEGFR, CDK2, c-MetPotent Inhibition
3-(pyrazin-2-yl)-1H-indazolesPim1-33–70 nM

Indazole derivatives effectively trigger programmed cell death in cancer cells. Studies have shown that potent derivatives can induce apoptosis by modulating key proteins in the mitochondrial pathway. For example, treatment of cancer cells with certain indazole compounds leads to a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. This altered balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome C. The subsequent activation of cleaved caspase-3, a key executioner caspase, confirms the induction of apoptosis. Some derivatives have also been shown to cause cell cycle arrest, often in the G2/M or S phase, which can be a precursor to apoptosis.

A primary measure of the anti-cancer potential of indazole derivatives is their ability to inhibit the growth of various cancer cell lines. Numerous studies have documented the potent anti-proliferative effects of these compounds across a range of human tumors. For example, one series of novel indazole derivatives showed potent activity against four different human cancer cell lines, with the most effective compounds exhibiting mean GI50 (50% growth inhibition) values between 0.77 and 1.07 µM. Another study identified a compound, 2f, with strong growth inhibitory activity against several cell lines, including a 4T1 breast cancer line (IC50 = 0.23 µM) and an MCF-7 breast cancer line (IC50 = 0.34 µM). Further research on polysubstituted indazoles revealed compounds with IC50 values as low as 0.64 µM against A2780 ovarian carcinoma and A549 lung cancer cell lines.

Compound/SeriesCell LineCancer TypeIC50 / GI50 Value
Indazole Derivative 6oK562Myeloid Leukemia5.15 µM
Indazole Derivative 2f4T1Breast Cancer0.23 µM
Indazole Derivative 2fMCF-7Breast Cancer0.34 µM
Indazole Derivative 2fHepG2Liver Cancer0.80 µM
Polysubstituted IndazolesA2780Ovarian Carcinoma0.64 to 17 µM
Polysubstituted IndazolesA549Lung Adenocarcinoma0.64 to 17 µM
N-indazolyl-benzenesulfonamidesA2780Ovarian Carcinoma4.21 to 18.6 µM
N-indazolyl-benzenesulfonamidesA549Lung Adenocarcinoma4.21 to 18.6 µM

Anti-Microbial Activities

Derivatives of the indazole nucleus have been widely investigated for their potential to combat microbial infections, including those caused by bacteria, fungi, and parasites.

The search for novel antibacterial agents has led researchers to explore indazole derivatives as inhibitors of essential bacterial enzymes. A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov The results showed that this class of compounds exhibited notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Within this series, certain compounds demonstrated significantly enhanced potency compared to the reference compound 3-methoxybenzamide (B147233) (3-MBA). For instance, compounds 12 and 18 were 256 times more active against penicillin-resistant Staphylococcus aureus. nih.gov Specifically against S. pyogenes, compound 9 showed the best activity with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was 32-fold more active than 3-MBA and 2-fold more active than the standard antibiotic ciprofloxacin. nih.gov Some of these synthesized compounds also showed moderate inhibition of cell division against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

The general class of indazole derivatives is also known to target other key bacterial enzymes like DNA gyrase, which is essential for DNA replication. researchgate.net While direct studies on 3-Bromo-5-methoxy-1H-indazole are not available, the potent activity of its analogs suggests that this structural motif is a promising scaffold for developing new antibacterial agents that act on validated targets like FtsZ.

Table 1: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives against S. pyogenes

Compound Activity (MIC in µg/mL) Fold-Increase in Activity vs. 3-MBA Fold-Increase in Activity vs. Ciprofloxacin
9 4 32 2
3-MBA 128 - -
Ciprofloxacin 8 - -

Data sourced from a study on FtsZ inhibitors. nih.gov

The antifungal properties of bromo-indazole derivatives have also been explored. A study involving the synthesis of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core evaluated their efficacy against various fungal strains. researchgate.netbanglajol.info Several of the synthesized compounds expressed moderate to good inhibitory activity when compared with standard antifungal drugs. researchgate.netbanglajol.info The research indicates that the 6-bromo-1H-indazole scaffold can be a valuable starting point for developing new antifungal agents. researchgate.net Further studies are needed to elucidate the specific mechanisms of action and to determine the antifungal potential of other isomers, such as this compound.

Indazole derivatives have shown significant promise as antiparasitic agents, with research highlighting their activity against various Leishmania species, the causative agents of leishmaniasis. nih.gov A study focused on 3-alkoxy-1-benzyl-5-nitroindazole derivatives revealed notable in vitro results. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

The indazole core is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine, highlighting the scaffold's therapeutic relevance in managing inflammation. nih.gov Various derivatives have been shown to possess anti-inflammatory and immunomodulatory properties. nih.govnih.gov Studies on compounds such as 5-aminoindazole and 6-nitroindazole have demonstrated significant, dose-dependent inhibition of carrageenan-induced hind paw edema in animal models, a standard test for acute inflammation. nih.govresearchgate.net The mechanism of action for these compounds is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Furthermore, the isomeric compound 6-bromo-5-methoxy-1H-indazole is noted for its use as a building block in the development of agents for inflammation-related therapies. myskinrecipes.com

A key target in inflammatory diseases is Human Neutrophil Elastase (HNE), a serine protease that can cause significant tissue damage when its activity is unregulated. nih.gov Research into HNE inhibitors has identified N-benzoylindazole derivatives as a potent class of compounds. Within this class, substitutions on the indazole ring have been explored to optimize inhibitory activity.

Specifically, the introduction of a bromine atom at position 5 of the indazole ring was investigated. While detailed results for all derivatives are extensive, this line of research confirms that substituted bromo-indazoles are actively being developed as inhibitors of HNE, a critical enzyme in the inflammatory cascade. nih.gov This suggests that compounds like this compound could serve as a valuable scaffold for designing novel HNE inhibitors.

Antioxidant Activities

Oxidative stress is a key pathological factor in many inflammatory and chronic diseases. The antioxidant potential of indazole derivatives has been a subject of interest in medicinal chemistry. Studies have shown that the presence of electron-donating groups, such as a methoxy (B1213986) group, on phenyl rings attached to a tetrahydroindazole (B12648868) structure can contribute to good antioxidant activity. mdpi.com

In one study, the antioxidant capacity of various synthesized indazole derivatives was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com The results indicated that several derivatives possessed significant antioxidant properties. mdpi.com While this study did not specifically test this compound, the findings support the idea that the methoxy group, in particular, can enhance the antioxidant profile of the indazole scaffold. The ability to scavenge free radicals is often linked to anti-inflammatory effects, as reactive oxygen species can perpetuate the inflammatory response. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
4-Bromo-1H-indazole
6-Bromo-1H-indazole
5-Aminoindazole
6-Nitroindazole
6-Bromo-5-methoxy-1H-indazole
3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6)
3-methoxybenzamide (3-MBA)
Ciprofloxacin
Amphotericin B
Bendazac

Other Noteworthy Biological Activities

The versatile scaffold of this compound has prompted investigations into a range of other potential therapeutic applications beyond the primary areas of research. These explorations have unveiled promising, albeit in some cases preliminary, evidence for its utility in metabolic disorders, virology, cardiology, and neurodegenerative diseases.

Anti-diabetic activity (Glucokinase activators)

Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glycogen (B147801) synthesis in the liver. researchgate.net The activation of glucokinase is a validated therapeutic strategy for the management of type 2 diabetes mellitus. While direct studies on this compound as a glucokinase activator are not extensively documented, the broader class of indazole derivatives has been identified as a promising scaffold for the development of such agents. researchgate.net Research into indazole and pyrazolopyridine-based compounds has led to the identification of potent glucokinase activators. researchgate.net These findings suggest that the indazole nucleus can be effectively utilized to design molecules that allosterically activate the glucokinase enzyme, thereby enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. The specific contribution of the 3-bromo and 5-methoxy substituents on this particular indazole core to glucokinase activation remains an area for further investigation.

Anti-HIV Activity

The global health burden of Human Immunodeficiency Virus (HIV) infection necessitates the continuous search for novel therapeutic agents. The indazole core structure has been recognized for its potential in the development of anti-HIV agents. nih.govresearchgate.net Notably, research has highlighted the importance of substituted indazoles in this field. For instance, a cost-effective synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been developed, as this compound serves as a crucial intermediate in the production of Lenacapavir, a potent, long-acting HIV capsid inhibitor. sciencefeatured.com This underscores the relevance of bromo-substituted indazoles in the landscape of anti-HIV drug discovery. While direct anti-HIV activity of this compound itself has not been detailed, the established role of the broader indazole class suggests that derivatives of this compound could be worthy of investigation as potential inhibitors of HIV replication.

Anti-arrhythmic Activity

Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality. The indazole nucleus has been explored for its potential cardiovascular applications, including anti-arrhythmic effects. nih.gov A study focused on a series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are isosteres of the beta-blocker pindolol, demonstrated significant anti-arrhythmic activity. nih.gov These findings indicate that the indazole scaffold can be incorporated into molecules designed to modulate cardiac electrophysiology. The specific influence of the 3-bromo and 5-methoxy substitution pattern on the anti-arrhythmic properties of indazole derivatives warrants further dedicated studies to elucidate their potential in this therapeutic area.

Neurodegenerative Disease Research

The development of effective treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's disease is a pressing medical need. The indazole scaffold has emerged as a promising platform for the design of agents targeting pathways implicated in these conditions. nih.gov Notably, novel indazole-based chemotypes have been discovered as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key mediator in the pathogenesis of Parkinson's disease. nih.gov This highlights the potential of substituted indazoles to selectively interact with neuronal targets. While specific research on this compound in neurodegenerative disease models is not yet prevalent, the proven utility of the indazole core in this field suggests that its derivatives could be valuable probes for exploring new therapeutic strategies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituent Position and Electronic Properties

The substitution pattern at various positions of the indazole ring significantly influences the molecule's interaction with biological targets. For instance, in the context of anticancer activity, the nature of the substituent at the C3 and C5 positions of the indazole ring has been shown to be critical. Studies on 3,5-disubstituted indazole derivatives have revealed that the electronic properties of these substituents can dictate the compound's potency and cellular effects. The introduction of different substituted aromatic groups at the C-5 position, for example, can modulate the compound's kinase inhibitory activity. nih.gov

Identification of Key Pharmacophoric Features

The journey of transforming a starting chemical entity into a potent and selective drug molecule hinges on the meticulous identification of its key pharmacophoric features. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a desired response. For derivatives of the this compound scaffold, extensive structure-activity relationship (SAR) studies have been instrumental in elucidating these critical features.

The indazole core itself serves as a fundamental anchor, providing a rigid framework that correctly orients the appended substituents for optimal interaction with the target protein. The nitrogen atoms of the indazole ring are often key hydrogen bond acceptors or donors, crucial for anchoring the molecule within the binding site.

The 3-bromo substituent plays a pivotal role. While in some initial lead compounds it may be retained, it often serves as a versatile chemical handle for introducing a wide array of functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of different substituents at this position to probe the binding pocket for additional interactions. The nature of the group at the C3-position significantly influences the compound's potency and selectivity. For instance, the introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking or hydrophobic interactions.

The 5-methoxy group is another critical determinant of activity. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. The position and electronic nature of this substituent on the benzene (B151609) ring of the indazole scaffold are often crucial for maintaining a favorable conformation and interaction profile. SAR studies have shown that modifications to this methoxy group, such as its replacement with other alkoxy groups or its removal, can have a profound impact on biological activity, highlighting its importance in the pharmacophore model.

Interactive Table: Key Pharmacophoric Features of this compound Derivatives and Their General Impact on Activity.

FeaturePositionGeneral Contribution to Biological Activity
Indazole Core-Rigid scaffold for optimal substituent orientation; N-atoms for H-bonding.
Bromo GroupC3Versatile synthetic handle for introducing diverse chemical moieties.
Methoxy GroupC5Hydrogen bond acceptor (oxygen); hydrophobic interactions (methyl).
Substituents at N1N1Can modulate solubility, cell permeability, and target engagement.

Lead Optimization and Drug Candidate Development

Following the identification of a promising "hit" or "lead" compound from initial screening, the process of lead optimization commences. This iterative process involves the systematic chemical modification of the lead structure to improve its pharmacological and pharmacokinetic properties, with the ultimate goal of identifying a clinical drug candidate. For derivatives of this compound, lead optimization strategies have focused on enhancing potency, improving selectivity, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

One of the primary strategies involves the exploration of various substituents at the C3-position, leveraging the reactivity of the bromo group. By introducing a diverse library of fragments, medicinal chemists can fine-tune the interactions with the target protein. For example, in the context of kinase inhibitors, these modifications are often designed to target specific amino acid residues in the ATP-binding pocket, thereby increasing potency and selectivity against other kinases.

Modifications at the N1 position of the indazole ring are also a common optimization strategy. The introduction of small alkyl groups or more complex side chains can significantly impact the compound's solubility, metabolic stability, and cell permeability. These changes can also influence the orientation of the entire molecule within the binding site, leading to improved target engagement.

The 5-methoxy group, while often important for initial activity, may also be a site for metabolic liability (e.g., O-demethylation). Therefore, lead optimization efforts may explore its replacement with other groups that retain the beneficial interactions but are less prone to metabolic breakdown. This could include replacing the methyl group with a difluoromethyl or trifluoromethyl group to block metabolism.

The culmination of these optimization efforts is the selection of a drug candidate that exhibits a desirable balance of potency, selectivity, and drug-like properties. These candidates then proceed to further preclinical and, if successful, clinical development.

Interactive Table: Lead Optimization Strategies for this compound Derivatives.

Optimization StrategyTarget PropertyExample Modification
C3-Position ModificationPotency, SelectivitySuzuki coupling to introduce aryl or heteroaryl groups.
N1-Position SubstitutionSolubility, PermeabilityAlkylation with small polar groups.
5-Position ModificationMetabolic StabilityReplacement of methoxy with a metabolically stable isostere.
Scaffold HoppingNovelty, IP PositionReplacing the indazole core with a bioisosteric heterocycle.

Advanced Characterization Methodologies in 3 Bromo 5 Methoxy 1h Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state. For 3-Bromo-5-methoxy-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the substitution pattern on the indazole core.

The 1D ¹H and ¹³C NMR spectra offer primary data on the chemical environment of the hydrogen and carbon atoms, respectively. The expected chemical shifts (δ) are influenced by the electronic effects of the bromine and methoxy (B1213986) substituents on the aromatic system.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the N-H proton and the three aromatic protons, as well as a singlet for the methoxy group. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), which is sensitive to solvent and concentration. The aromatic region will display signals corresponding to H4, H6, and H7. The methoxy group will be a sharp singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the seven carbon atoms of the indazole core and the one carbon of the methoxy group. The chemical shifts are diagnostic of the substitution pattern. Carbons directly attached to electronegative atoms (C3-Br, C5-O) will be significantly affected.

Interactive Data Table: Predicted NMR Spectral Data for this compound Note: The following data are predicted based on known substituent effects on indazole and benzene (B151609) rings. Actual experimental values may vary slightly.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)~13.0 (broad s)-
3-~120.0
3a-~142.0
4~7.5 (d)~115.0
5-~155.0
6~7.0 (dd)~112.0
7~7.3 (d)~125.0
7a-~140.0
OCH₃~3.9 (s)~56.0

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous assignment and confirmation of the molecular structure.

2D Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this compound, it would show correlations between the adjacent aromatic protons (H6 and H7), helping to distinguish them from the more isolated H4 proton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

Solid-State NMR (SSNMR): For indazole derivatives, which can exhibit tautomerism and specific intermolecular interactions in the solid state, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a valuable tool. SSNMR can provide information on the molecular structure in the crystalline form, identify different polymorphs, and probe the hydrogen bonding environment of the N-H group, complementing data from X-ray crystallography.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula is C₈H₇BrN₂O, with a monoisotopic mass of approximately 225.97 g/mol .

The most characteristic feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) will appear as two peaks of nearly equal intensity separated by two mass units (m/z), i.e., an [M]⁺ peak and an [M+2]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for indazoles involve the cleavage of the pyrazole (B372694) ring. For this compound, likely fragmentation could include:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment.

Loss of the bromine atom (•Br), leading to a fragment ion at [M-79/81]⁺.

Cleavage of the N-N bond, which is a common fragmentation route for N-heterocycles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchingIndazole N-H
3100 - 3000C-H StretchingAromatic C-H
2950 - 2840C-H StretchingMethoxy (CH₃)
1620 - 1580C=C StretchingAromatic Ring
1500 - 1450C=N StretchingIndazole Ring
1250 - 1200C-O-C Asymmetric StretchingAryl Ether
1050 - 1020C-O-C Symmetric StretchingAryl Ether
680 - 550C-Br StretchingAryl Bromide

The broad N-H stretch is characteristic of the hydrogen-bonded amine in the pyrazole part of the indazole. The presence of strong bands in the 1250-1020 cm⁻¹ region would confirm the aryl ether linkage of the methoxy group, while a band in the lower frequency region would indicate the C-Br bond.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related bromo-indazole and bromo-indole structures allows for a detailed prediction of its solid-state characteristics.

A crystallographic study would determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused bicyclic indazole system.

Conformation: The orientation of the methoxy group relative to the aromatic ring would be established.

This technique would provide ultimate proof of the molecular structure and offer critical insights into the non-covalent forces that govern its solid-state assembly.

Potential Applications Beyond Medicinal Chemistry for Indazole Derivatives

Materials Science Applications (e.g., polymers, liquid crystals)

The application of indazole derivatives in the field of materials science, particularly in the development of novel polymers and liquid crystals, appears to be a nascent and largely underexplored area. Extensive literature searches reveal a significant focus on other nitrogen-containing heterocycles, such as imidazoles and carbazoles, for these applications. Imidazole (B134444) and its derivatives, for instance, have been incorporated into polymers and studied for their liquid crystalline properties. elsevierpure.commdpi.comresearchgate.netelsevierpure.com Similarly, compounds containing carbazole (B46965) and imidazole moieties have been synthesized and evaluated as materials for Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov

However, direct analogues of these applications using the indazole scaffold are not prominently documented. The structural rigidity and potential for intermolecular interactions (such as hydrogen bonding and π-π stacking) inherent in the indazole ring system suggest that it could be a valuable building block for creating new materials with tailored electronic and optical properties. The synthesis of indazole-containing polymers or mesogenic indazole derivatives could lead to new classes of materials for electronics, optics, or advanced composites. At present, this remains a promising but speculative field awaiting further research and development.

Biochemistry Tool for Protein and Enzyme Studies

Beyond their direct therapeutic potential, indazole derivatives serve as powerful chemical tools for fundamental biochemical and cellular research. Their ability to be designed as potent and highly selective inhibitors for specific enzymes allows researchers to probe the function of these proteins within complex biological systems.

A primary example is the use of indazole derivatives as protein kinase inhibitors. rsc.org Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases. By selectively blocking the activity of a specific kinase with an indazole-based inhibitor, scientists can study the downstream consequences of that inhibition. This helps to elucidate the kinase's role in various cellular pathways, validate it as a potential drug target, and understand complex biological processes like cell proliferation and angiogenesis. biotech-asia.orgnih.govnih.gov

For example, numerous indazole derivatives have been developed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in the formation of new blood vessels (angiogenesis). biotech-asia.orgnih.gov These compounds can be used in laboratory settings to inhibit VEGFR-2 activity in cell cultures or model organisms, allowing for detailed study of the angiogenic signaling cascade.

This application aligns with the principles of chemoproteomic strategies like Activity-Based Protein Profiling (ABPP), which uses small-molecule probes to assess the functional state of enzymes in their native environment. nih.govnih.gov The development of highly selective, covalently-binding indazole derivatives could provide a new class of chemical probes for these advanced biochemical studies, enabling more precise interrogation of enzyme function and inhibitor selectivity across the proteome. nih.gov

Corrosion Inhibition Studies

Indazole derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen), aromatic rings, and any substituent groups on the indazole scaffold, which can donate electrons to the vacant d-orbitals of the metal.

Research has shown that the adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film on the metal surface. This protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Several studies have quantified the high inhibition efficiency of different indazole derivatives on various metals. For instance, 5-Methoxy-indazole (a compound structurally related to 3-Bromo-5-methoxy-1H-indazole) was found to exhibit excellent corrosion inhibition performance on copper in a sulfuric acid medium, achieving an efficiency of up to 91.04%. The formation of a protective film was confirmed through surface analysis techniques like Scanning Electron Microscopy (SEM).

The table below summarizes findings from various studies on indazole derivatives as corrosion inhibitors.

Indazole DerivativeProtected MetalCorrosive MediumMax. Inhibition Efficiency (%)
5-Methoxy-indazole (MIA)CopperH₂SO₄91.04
1-ethyl-6-nitro-3a,7a-dihydro-1H-indazoleC38 Steel1 M HCl96.49
2-methyl-6-nitro-2H-indazoleC38 Steel1 M HCl94.73
13-(4-chlorophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trioneBrassHCl90.00
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazoleMild Steel1.0 M HCl87.00

These studies consistently show that indazole derivatives can act as efficient, mixed-type inhibitors, providing a robust defense against corrosion in industrial settings where metals are exposed to acidic conditions.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-methoxy-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, bromination of 5-methoxyindazole using N-bromosuccinimide (NBS) in DMF at 80°C yields the product with 75–85% efficiency . Optimizing stoichiometry (e.g., 1.2 equivalents of NBS) and using catalytic p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) can enhance regioselectivity and yield . Monitoring reaction progress via TLC (silica gel, hexane:EtOAc 3:1) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H/13C NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 7.2–8.1 ppm (doublets for bromine coupling) . IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups . HRMS : Molecular ion [M+H]+ at m/z 241.99 (calculated for C8H7BrN2O) validates purity .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation. Use fume hoods for handling due to potential respiratory irritation (GHS hazard code H302). For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., α-glucosidase or cholinesterase) can model binding affinities. For example, derivatives with 4-fluorophenyl substituents show enhanced activity (Ki < 10 nM) due to hydrophobic interactions in the active site . QSAR models incorporating Hammett σ values for substituents (e.g., methoxy vs. bromine) correlate logP with IC50 values .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in IC50 values (e.g., α-glucosidase inhibition ranging from 1–10 µM) may arise from assay conditions. Standardize protocols:
  • Use identical enzyme sources (e.g., recombinant human α-glucosidase).
  • Control pH (6.8–7.2) and temperature (37°C) .
  • Compare with structural analogs (e.g., 5-bromo-3-methylindazole) to isolate electronic effects .

Q. How can crystallographic refinement (e.g., SHELX) improve structural analysis of derivatives?

  • Methodological Answer : SHELXL refines X-ray data by optimizing anisotropic displacement parameters for bromine (high electron density) and methoxy groups. For twinned crystals, use SHELXD for phase correction. Key parameters:
  • R1 < 0.05 for high-resolution (<1.2 Å) data.
  • Validate hydrogen bonding (e.g., N–H···O interactions) via SHELXPRO .

Q. What are the challenges in synthesizing this compound analogs with heterocyclic substituents?

  • Methodological Answer : Steric hindrance from methoxy groups complicates coupling reactions. Solutions:
  • Use Pd(PPh3)4 with microwave-assisted heating (120°C, 30 min) for Suzuki-Miyaura reactions .
  • Protect the indazole NH with Boc groups before introducing thiadiazole or triazole rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.